4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine

Medicinal Chemistry Lipophilicity Drug Design

4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine (CAS 1204298-68-9) is a strategically differentiated pyrimidine building block. Its unique 4-Cl/6-CF₂H/2-SCH₃ substitution pattern creates a distinctive electronic and steric environment critical for SAR-driven programs. The difluoromethyl group serves as a metabolically stable bioisostere for -OH and -SH, with calculated LogP 2.19 enabling precise lipophilicity tuning. Widely employed as a key intermediate in fungicide and herbicide development. Substitution with structurally similar analogs risks invalidating established synthetic routes and biological activity. Available at ≥97% purity with full analytical characterization. Inquire for bulk and custom synthesis options.

Molecular Formula C6H5ClF2N2S
Molecular Weight 210.627
CAS No. 1204298-68-9
Cat. No. B598445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine
CAS1204298-68-9
Synonyms4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine
Molecular FormulaC6H5ClF2N2S
Molecular Weight210.627
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)Cl)C(F)F
InChIInChI=1S/C6H5ClF2N2S/c1-12-6-10-3(5(8)9)2-4(7)11-6/h2,5H,1H3
InChIKeyIHRHHFIDUYHBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine (CAS 1204298-68-9): A Strategic Pyrimidine Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine (CAS 1204298-68-9) is a heterocyclic organic compound characterized by a pyrimidine ring with three distinct substituents: a chlorine atom at the 4-position, a difluoromethyl (-CF₂H) group at the 6-position, and a methylthio (-SCH₃) group at the 2-position [1]. It has a molecular formula of C₆H₅ClF₂N₂S and a molecular weight of 210.63 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals, due to the unique reactivity and electronic properties conferred by its substitution pattern [2].

Why 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine (CAS 1204298-68-9) Cannot Be Readily Replaced by In-Class Analogs


Substituting 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine with a seemingly similar pyrimidine derivative is a high-risk endeavor for scientific projects. The precise combination and positional arrangement of the chlorine (C4), difluoromethyl (C6), and methylthio (C2) groups create a unique electronic and steric environment that dictates specific reactivity and physicochemical properties [1]. For instance, the difluoromethyl group is a well-known bioisostere for hydroxyl and thiol groups, capable of modulating lipophilicity and hydrogen bonding, which directly impacts binding affinity and metabolic stability [2]. Altering this pattern—whether by changing the position of the difluoromethyl group, replacing it with a trifluoromethyl group, or removing the chloro handle—would fundamentally change the molecule's LogP, its susceptibility to nucleophilic attack, and its potential interactions with biological targets, potentially invalidating established structure-activity relationships (SAR) or synthetic routes .

Quantitative Evidence Guide: Verifiable Differentiation of 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine (CAS 1204298-68-9)


Differentiation by Calculated Physicochemical Properties: LogP as a Metric for Lipophilicity

The calculated LogP value for 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine is a key differentiator, providing a specific, quantifiable measure of its lipophilicity compared to analogs. This property directly influences membrane permeability and non-specific binding, which are critical parameters in drug and agrochemical development [1]. The LogP value for the target compound is compared against a close analog, 4,6-Dichloro-5-(difluoromethyl)-2-(methylthio)pyrimidine, to illustrate the impact of a single structural change.

Medicinal Chemistry Lipophilicity Drug Design

Differentiation by Synthetic Utility: Position-Specific Chlorine as a Reactive Handle for Nucleophilic Aromatic Substitution

The presence of a single chlorine atom at the 4-position in 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine provides a site for regioselective nucleophilic aromatic substitution (SNAr) that is not available in its dechlorinated analog, 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol [1]. This allows for precise molecular editing at the 4-position while preserving the difluoromethyl and methylthio functionalities. The 4-chloro group is a well-established reactive handle, as demonstrated in microwave-assisted SNAr reactions on similar 4-chloro-2-methylthiopyrimidines .

Organic Synthesis SNAr Building Block

Differentiation by Molecular Weight and Heteroatom Count: A Benchmark for Compound Selection in Library Design

The molecular weight of 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine (210.63 g/mol) positions it in a favorable range for lead-like compounds, adhering to common drug-likeness guidelines . Compared to a closely related analog with an additional chloro substituent, 4,6-Dichloro-5-(difluoromethyl)-2-(methylthio)pyrimidine (MW: 245.08 g/mol) , the target compound is significantly lighter and has a lower heavy atom count.

Chemical Libraries Compound Management Medicinal Chemistry

Primary Application Scenarios for 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine (CAS 1204298-68-9) Based on Verifiable Evidence


Scaffold for Medicinal Chemistry Libraries Aiming to Optimize Lipophilicity

The calculated LogP of 2.19 for 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine [1] provides a specific, quantitative metric for medicinal chemists. This value can be used as a benchmark when designing new compounds, particularly when aiming to fine-tune a molecule's lipophilicity to improve its ADME profile. The difluoromethyl group is a key contributor to this property and is known to act as a bioisostere for a hydroxyl or thiol group [2], offering a way to modulate hydrogen bonding without drastically altering lipophilicity.

Advanced Intermediate for the Synthesis of Agrochemical Active Ingredients

As a key intermediate in the synthesis of fungicides and herbicides [3], 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine is a valuable building block. The combination of the difluoromethyl group, common in modern fungicides like bixafen and sedaxane [2], and the reactive 4-chloro handle makes it a strategic starting material for creating novel crop protection agents. The compound's properties are well-suited for developing active ingredients that target specific enzymes in plant pathogens.

Analytical Reference Standard for Method Development and Quality Control

The compound is used as an analytical standard for HPLC and in pharmaceutical research and development . Its high purity, available up to 98% , and well-defined chemical properties make it suitable for calibrating instruments, validating analytical methods, or acting as a reference marker in complex mixture analysis, ensuring accuracy and reproducibility in experimental workflows.

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